DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester
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Overview
Description
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester is a synthetic compound with the molecular formula C26H42N2O6 . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The ethyl ester form enhances its solubility and bioavailability, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester typically involves multiple steps:
Methylation: The addition of a methyl group (-CH3) to the hydroxyl group of tyrosine.
Acylation: The attachment of a tetradecanoyl group (C14H27CO-) to the nitrogen atom.
Esterification: The conversion of the carboxyl group into an ethyl ester.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process is designed to be cost-effective and environmentally friendly, ensuring minimal waste and high efficiency .
Chemical Reactions Analysis
Types of Reactions
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions include various derivatives of tyrosine, such as amino-tyrosine, carboxylic acids, and other functionalized compounds .
Scientific Research Applications
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in protein synthesis and metabolic pathways.
Pathways: It influences pathways related to amino acid metabolism, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with similar metabolic functions.
N-Acetyl Tyrosine: A derivative with enhanced solubility and stability.
Tyrosine Ethyl Ester: A simpler ester form with different solubility properties.
Uniqueness
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its enhanced solubility and bioavailability make it particularly valuable for research and industrial applications .
Properties
CAS No. |
118150-71-3 |
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Molecular Formula |
C26H42N2O6 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
ethyl (2S)-3-(4-methoxy-3-nitrophenyl)-2-(tetradecanoylamino)propanoate |
InChI |
InChI=1S/C26H42N2O6/c1-4-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22(26(30)34-5-2)19-21-17-18-24(33-3)23(20-21)28(31)32/h17-18,20,22H,4-16,19H2,1-3H3,(H,27,29)/t22-/m0/s1 |
InChI Key |
SZBAHWODSVUJKE-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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